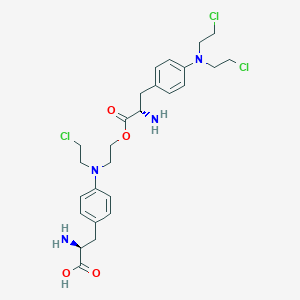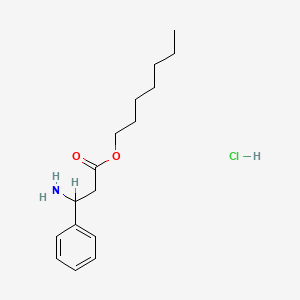
beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL-: is a synthetic compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of a phenyl group attached to the beta-alanine backbone, with a heptyl ester and hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with heptyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of beta-alanine derivatives on cellular processes. It is also used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- is used in the production of specialty chemicals and materials. It is also used in the formulation of certain cosmetic products.
Wirkmechanismus
The mechanism of action of beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- involves its interaction with specific molecular targets in the body. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The phenyl group and heptyl ester moiety play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Beta-Alanine methyl ester hydrochloride
- Beta-Alanine tert-butyl ester hydrochloride
- Beta-Alanine ethyl ester hydrochloride
Comparison:
- Beta-Alanine methyl ester hydrochloride: This compound has a shorter ester chain compared to beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL-, which affects its solubility and reactivity.
- Beta-Alanine tert-butyl ester hydrochloride: The tert-butyl group provides steric hindrance, making it less reactive in certain chemical reactions.
- Beta-Alanine ethyl ester hydrochloride: This compound has similar reactivity but differs in its physical properties due to the shorter ester chain.
Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- stands out due to its unique combination of a phenyl group and a long heptyl ester chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87252-91-3 |
|---|---|
Molekularformel |
C16H26ClNO2 |
Molekulargewicht |
299.83 g/mol |
IUPAC-Name |
heptyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-3-4-5-9-12-19-16(18)13-15(17)14-10-7-6-8-11-14;/h6-8,10-11,15H,2-5,9,12-13,17H2,1H3;1H |
InChI-Schlüssel |
SKDMAMBAJJSGMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
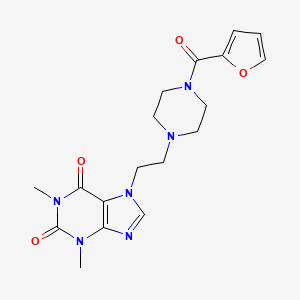
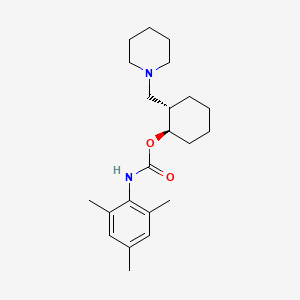


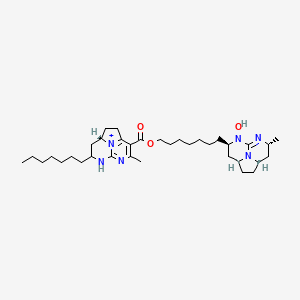

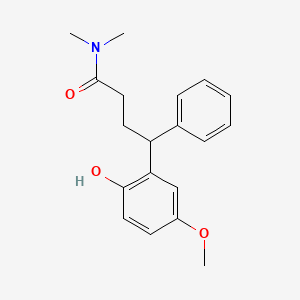
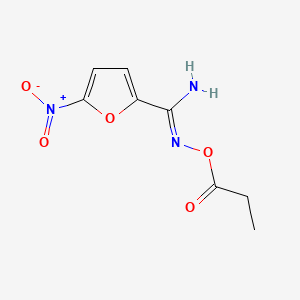
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
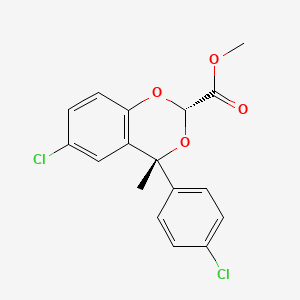
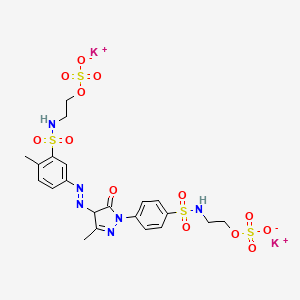
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
